molecular formula C16H18N4O3 B5493757 N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Cat. No. B5493757
M. Wt: 314.34 g/mol
InChI Key: QNNPHHHSBHDYKY-UHFFFAOYSA-N
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Description

Pyrazole-based compounds are a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole-based ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrazole-based compounds, properties such as solubility, melting point, and boiling point can vary widely .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The field of pyrazole-based compounds is a dynamic area of research with potential for new developments in various fields including medicinal chemistry, drug discovery, and materials science .

properties

IUPAC Name

3-oxo-N-(4-pyrazol-1-ylbutan-2-yl)-4H-1,4-benzoxazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11(5-8-20-7-2-6-17-20)18-16(22)12-3-4-13-14(9-12)23-10-15(21)19-13/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNPHHHSBHDYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC=N1)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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